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Compound of Interest

Compound Name: Rose oxide

Cat. No.: B1217891 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

enantioselective synthesis of (-)-cis-rose oxide, a valuable fragrance and flavor compound.

The synthesis of the specific (-)-cis stereoisomer is crucial as it is the primary contributor to the

characteristic rose scent.[1] Three distinct and effective synthetic strategies are presented:

synthesis from the chiral precursor (S)-(-)-citronellol, synthesis via Sharpless asymmetric

epoxidation of geraniol, and synthesis involving a Noyori asymmetric isomerization.

These protocols are designed to be reproducible in a standard organic synthesis laboratory. All

quantitative data are summarized in tables for straightforward comparison, and key

transformations are illustrated with diagrams generated using the DOT language.

Synthesis from (S)-(-)-Citronellol via
Photooxygenation
This is a widely utilized method that commences with an enantiomerically pure starting

material, (S)-(-)-citronellol, to establish the desired stereochemistry in the final product. The key

steps involve a photosensitized oxidation, reduction of the resulting hydroperoxides, and

subsequent acid-catalyzed cyclization.
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The synthesis begins with the photooxidation of (S)-(-)-citronellol in the presence of a sensitizer

to yield a mixture of diastereomeric hydroperoxides. These are then reduced to the

corresponding diols, which undergo an acid-catalyzed intramolecular cyclization to form a

mixture of (-)-cis- and (-)-trans-rose oxide.

(S)-(-)-Citronellol Diastereomeric
Hydroperoxides

1. O2, hv
Sensitizer Diastereomeric

Diols
2. [H] (-)-cis-Rose Oxide &

(-)-trans-Rose Oxide
3. H+

Click to download full resolution via product page

Caption: Synthetic pathway from (S)-(-)-citronellol to (-)-cis-rose oxide.

Quantitative Data Summary
Method

Starting
Material

Key
Reagents

Yield (%)
cis:trans
Ratio

Reference

Photooxygen

ation

(S)-(-)-

Citronellol

O₂, Rose

Bengal,

Na₂SO₃,

H₂SO₄

~70-80
~70:30 -

75:25
[2][3]

Iodosylbenze

ne Oxidation
β-Citronellol

PhIO,

CH₃CN/H₂O
High ~90:10 [1]

Bromometho

xylation

(R)-(+)-

Citronellol

NBS, MeOH;

Base; H+
~78.6 70:30 - 75:25 [2]

Experimental Protocol: Photooxygenation of (S)-(-)-
Citronellol
This protocol is adapted from established industrial procedures for rose oxide synthesis.[3][4]

Step 1: Photosensitized Oxidation

In a suitable photoreactor equipped with a gas inlet, a condenser, and a high-intensity lamp

(e.g., tungsten-iodine), dissolve (S)-(-)-citronellol (1 equivalent) in methanol.
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Add a catalytic amount of a photosensitizer, such as Rose Bengal (e.g., 0.5 mol%).

While stirring vigorously, bubble a steady stream of oxygen through the solution.

Irradiate the mixture at a controlled temperature (e.g., 30-50°C) for 10-50 hours, monitoring

the reaction progress by TLC or GC.

Step 2: Reduction of Hydroperoxides

Upon completion of the oxidation, cool the reaction mixture to room temperature.

Slowly add a reducing agent, such as a saturated aqueous solution of sodium sulfite

(Na₂SO₃), until the peroxide test is negative.

Stir the mixture for several hours to ensure complete reduction.

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude diol mixture.

Step 3: Acid-Catalyzed Cyclization

Dissolve the crude diol mixture in a suitable solvent such as dichloromethane.

Add a catalytic amount of a strong acid, for example, a dilute solution of sulfuric acid.

Stir the reaction at room temperature for 5-25 hours, monitoring the formation of rose oxide
by GC.

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.

Purify the resulting crude product by fractional distillation under reduced pressure to isolate

the mixture of (-)-cis- and (-)-trans-rose oxide.
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Synthesis via Sharpless Asymmetric Epoxidation of
Geraniol
This approach constructs the chiral center from an achiral precursor, geraniol, using the highly

reliable Sharpless asymmetric epoxidation. The resulting chiral epoxy alcohol is then converted

to (-)-cis-rose oxide through a series of transformations.

Overall Transformation:
The synthesis begins with the enantioselective epoxidation of geraniol to produce (2S,3S)-2,3-

epoxygeraniol. This intermediate is then subjected to further reactions to yield the target

molecule.

Geraniol (2S,3S)-2,3-Epoxygeraniol

Sharpless Asymmetric
Epoxidation

Intermediate

Further
Transformations

(-)-cis-Rose Oxide

Click to download full resolution via product page

Caption: Synthetic pathway to (-)-cis-rose oxide via Sharpless epoxidation.

Quantitative Data Summary

Step Substrate
Key
Reagents

Yield (%)
Enantiomeri
c Excess
(ee, %)

Reference

Sharpless

Epoxidation
Geraniol

Ti(OiPr)₄, (+)-

DET, TBHP,

CH₂Cl₂, 4Å

MS

High 76.2 - 83.5 [5]

Experimental Protocol: Sharpless Asymmetric
Epoxidation of Geraniol
This protocol is based on a published laboratory experiment demonstrating the Sharpless

epoxidation.[5]
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and

under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

Add powdered 4Å molecular sieves.

Cool the flask to -20°C in a cooling bath.

Sequentially add (+)-diethyl tartrate ((+)-DET) and titanium(IV) isopropoxide (Ti(OiPr)₄) via

syringe. Stir the mixture for 10 minutes.

Add a solution of geraniol in dichloromethane dropwise to the cooled mixture.

Add tert-butyl hydroperoxide (TBHP) in a non-aqueous solvent (e.g., decane) dropwise.

Stir the reaction at -20°C for several hours, monitoring its progress by TLC.

Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and

stir vigorously for 30 minutes.

Allow the mixture to warm to room temperature and continue stirring for another hour or until

the aqueous layer is clear.

Separate the layers and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude (2S,3S)-2,3-epoxygeraniol by flash column chromatography.

Synthesis via Noyori Asymmetric Isomerization
This elegant method utilizes a highly efficient asymmetric isomerization of an allylic amine to

generate a chiral aldehyde, which is a key precursor to (S)-(-)-citronellol. This route is notable

for its high enantioselectivity.
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The synthesis starts with the asymmetric isomerization of geranyldiethylamine using a chiral

BINAP-Rh catalyst to produce (R)-citronellal enamine with high enantiomeric excess.

Hydrolysis of the enamine yields (R)-citronellal, which can be reduced to (R)-(+)-citronellol. To

obtain the desired (-)-cis-rose oxide, the enantiomeric (S)-BINAP-Rh catalyst is used to

produce (S)-citronellal, which is then converted to (S)-(-)-citronellol and subsequently to (-)-cis-

rose oxide.

Geranyldiethylamine (S)-Citronellal Enamine
1. [Rh((R)-BINAP)]+

(S)-Citronellal
2. H₃O+

(S)-(-)-Citronellol
3. Reduction

(-)-cis-Rose Oxide
4. See Protocol 1

Click to download full resolution via product page

Caption: Synthetic pathway to (-)-cis-rose oxide via Noyori isomerization.

Quantitative Data Summary

Step Substrate
Catalyst/Re
agent

Yield (%)
Enantiomeri
c Excess
(ee, %)

Reference

Asymmetric

Isomerization

Geranyldiethy

lamine

[Rh((S)-

BINAP)

(cod)]ClO₄

High 96 - 99 [6][7]

Asymmetric

Hydrogenatio

n

Geraniol
Ru(OAc)₂(

(R)-BINAP)
97 96 [8]

Experimental Protocol: Noyori Asymmetric
Isomerization of Geranyldiethylamine
This protocol is based on the highly efficient industrial synthesis of chiral citronellal.[6][7]

Step 1: Asymmetric Isomerization

In a glovebox or under an inert atmosphere, charge a reaction vessel with the chiral catalyst,

for example, [Rh((R)-BINAP)(cod)]ClO₄ (for the synthesis of (S)-citronellal).
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Add anhydrous, degassed tetrahydrofuran (THF) as the solvent.

Add geranyldiethylamine to the catalyst solution.

Stir the reaction mixture at room temperature for several hours to days, monitoring the

conversion of the starting material to the enamine product by GC or NMR.

Step 2: Hydrolysis to (S)-Citronellal

Upon completion of the isomerization, carefully quench the reaction with dilute aqueous acid

(e.g., 1 M HCl) at 0°C.

Stir the mixture vigorously for a few hours to ensure complete hydrolysis of the enamine.

Extract the product with an organic solvent (e.g., diethyl ether).

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the resulting (S)-citronellal by distillation.

Subsequent Steps:

The obtained (S)-citronellal can be reduced to (S)-(-)-citronellol using standard reducing agents

like sodium borohydride. The resulting (S)-(-)-citronellol can then be converted to (-)-cis-rose
oxide using the photooxygenation and cyclization protocol described in the first section of this

document.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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